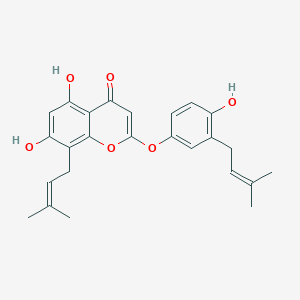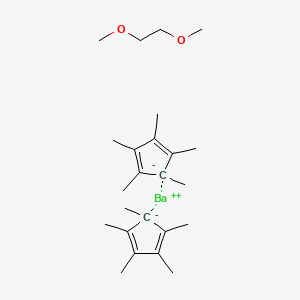
Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound. This compound is notable for its unique structure, which includes a barium ion coordinated with 1,2-dimethoxyethane and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. The presence of these ligands imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene typically involves the coordination of barium ions with the ligands 1,2-dimethoxyethane and 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in reduced forms of the compound.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions, leading to the formation of new complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Mécanisme D'action
The mechanism by which Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the barium ion with the ligands. This coordination affects the electronic properties of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar compounds include other barium complexes with different ligands, such as:
- Barium(2+);1,2-dimethoxyethane;cyclopentadiene
- Barium(2+);1,2-dimethoxyethane;1,3,5-trimethylcyclohexane
Compared to these compounds, Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is unique due to the presence of the pentamethylcyclopenta-1,3-diene ligand, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C24H40BaO2 |
|---|---|
Poids moléculaire |
497.9 g/mol |
Nom IUPAC |
barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.C4H10O2.Ba/c2*1-6-7(2)9(4)10(5)8(6)3;1-5-3-4-6-2;/h2*1-5H3;3-4H2,1-2H3;/q2*-1;;+2 |
Clé InChI |
YUAMYENRQPMVNH-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.COCCOC.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


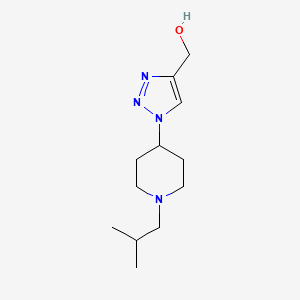
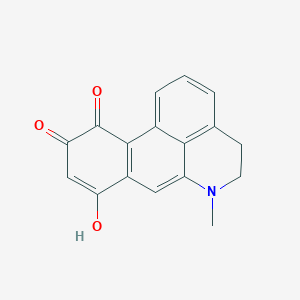





![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
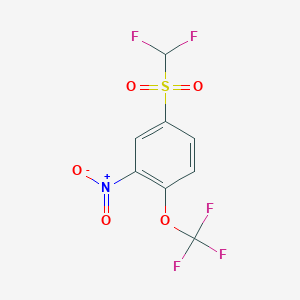
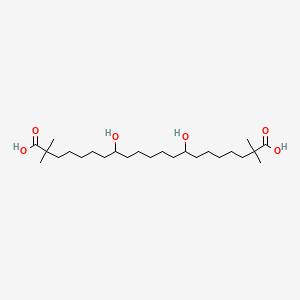
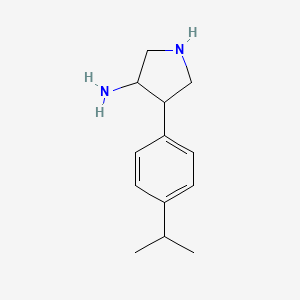
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
